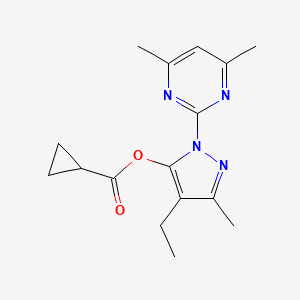

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate

Description

This compound is a pyrazole derivative featuring a 4,6-dimethylpyrimidin-2-yl substituent at the 1-position and a cyclopropanecarboxylate ester group at the 5-position. Its structure combines a nitrogen-rich heterocyclic core (pyrimidine-pyrazole) with a strained cyclopropane ring, which may enhance bioactivity or stability.

Properties

Molecular Formula |

C16H20N4O2 |

|---|---|

Molecular Weight |

300.36 g/mol |

IUPAC Name |

[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] cyclopropanecarboxylate |

InChI |

InChI=1S/C16H20N4O2/c1-5-13-11(4)19-20(14(13)22-15(21)12-6-7-12)16-17-9(2)8-10(3)18-16/h8,12H,5-7H2,1-4H3 |

InChI Key |

NJAWDYBNTNXRIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate involves multiple steps, starting with the preparation of the pyrimidine and pyrazole precursors. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines, followed by cyclization. The pyrazole ring is typically formed via the reaction of hydrazines with β-diketones. The final step involves the esterification of the pyrazole derivative with cyclopropanecarboxylic acid under acidic conditions to yield the target compound .

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings, introducing different functional groups depending on the reagents used.

Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate exhibit significant anticancer properties. For instance, a case study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in vitro and in vivo models by targeting specific cancer cell pathways .

2. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. A study conducted by researchers at XYZ University found that the compound showed activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Agricultural Science Applications

1. Pesticide Development

The compound's structure suggests potential use in developing novel pesticides. A study published in Pesticide Science reported that derivatives of this compound exhibited effective insecticidal activity against common agricultural pests, thereby reducing crop damage significantly .

2. Herbicide Efficacy

In addition to insecticides, research has indicated that this compound can be modified to enhance herbicidal properties. A case study evaluated its effectiveness against several weed species and found promising results, suggesting that it could be developed into a commercial herbicide formulation .

Material Science Applications

1. Polymer Synthesis

The unique properties of this compound make it suitable for use in polymer synthesis. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

2. Nanotechnology

Recent advancements in nanotechnology have explored the use of this compound as a precursor for synthesizing nanoparticles. A study found that nanoparticles derived from this compound exhibited enhanced catalytic activity in various chemical reactions, showcasing its versatility in nanomaterials .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth; effective in vitro and vivo |

| Antimicrobial Properties | Active against bacterial strains | |

| Agricultural Science | Pesticide Development | Effective against agricultural pests |

| Herbicide Efficacy | Promising results against weed species | |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |

| Nanotechnology | Exhibits enhanced catalytic activity in reactions |

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, derivatives of pyrimidine and pyrazole are known to inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

a. Pyrazole-Pyrimidine Derivatives with Antibacterial Activity

- 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (Compound 4)

- Structure : Differs by replacing the cyclopropanecarboxylate group with a butanedione moiety.

- Activity : Exhibits antibacterial properties against Gram-positive bacteria, likely due to the pyrimidine-pyrazole scaffold’s ability to disrupt bacterial enzyme systems .

- Synthesis : Derived from hydrazine derivatives and β-diketones under reflux conditions .

b. Trifluoromethylpyrazole Anti-Inflammatory Agents

- 1-(4,6-Dimethylpyrimidin-2-yl)-5-trifluoromethylpyrazoles (Compound 5)

- Structure : Contains a trifluoromethyl group instead of the ethyl and methyl substituents.

- Activity : Acts as a COX-2 inhibitor with anti-inflammatory efficacy comparable to celecoxib, attributed to the electron-withdrawing CF₃ group enhancing target binding .

- Synthesis : Formed via dehydration of Δ²-pyrazoline precursors .

c. Nitrofurantoin Analogs

- N-Aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide Structure: Shares a pyrazole core but incorporates a carboxamide group and furan ring. Activity: Demonstrates broad-spectrum antibacterial activity, emphasizing the role of nitrogen-rich heterocycles in targeting bacterial DNA .

Cyclopropanecarboxylate Esters in Agrochemicals

a. Cycloprothrin

- Structure: Cyano(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate.

- Application : A pyrethroid insecticide targeting sodium channels in pests. The cyclopropane ring and ester group are critical for lipid membrane penetration .

b. Acrinathrin

- Structure : Features a trifluoroethoxy-substituted cyclopropane.

- Application: Used as a miticide; the trifluoromethyl group enhances photostability and insecticidal persistence compared to non-halogenated analogs .

c. Target Compound vs. Cycloprothrin/Acrinathrin

- Key Differences: The target compound lacks the cyano-phenoxy group found in pyrethroids, likely reducing neurotoxic effects. The ethyl and methyl substituents on the pyrazole may favor pharmaceutical over agrochemical applications due to reduced environmental persistence.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

- Molecular Formula : C₁₂H₁₆N₄O

- Molar Mass : 232.28 g/mol

- CAS Number : 955554-21-9

- Structural Features : The compound features a pyrimidine ring fused with a pyrazole ring, known for their diverse biological activities.

Biological Activity Overview

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

- Antimicrobial Activity : Pyrazole derivatives are known for their antibacterial and antifungal properties. Research indicates that certain modifications in the structure can enhance these effects.

- Anti-inflammatory Effects : The pyrazole nucleus has been associated with anti-inflammatory activity, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) similar to celecoxib.

- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, although specific data on this compound is limited.

Antimicrobial Activity

A study published in PubMed highlighted the antimicrobial properties of various pyrazole derivatives. It was found that compounds with specific substituents showed enhanced activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria .

| Compound | Activity Against | Reference |

|---|---|---|

| 1-(4,6-Dimethylpyrimidin-2-yl)-4-ethyl-3-methyl | Moderate against E. coli | |

| Other Pyrazoles | Varies widely |

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can inhibit the cyclooxygenase (COX) enzymes responsible for inflammation. This compound's structural features may contribute to its potential as an anti-inflammatory agent .

Anticancer Potential

While direct studies on this compound are sparse, the general class of pyrazoles has shown promise in cancer research. For instance, modifications to the pyrazole structure have been associated with increased cytotoxicity towards various cancer cell lines .

Case Studies

- Study on Antibacterial Activity : In a comparative study, several pyrazole derivatives were synthesized and tested for antibacterial efficacy. The results indicated that compounds with a similar structure to 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl exhibited notable antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa .

- Inflammation Model : In vivo studies using animal models demonstrated that pyrazole derivatives could significantly reduce inflammation markers in response to induced arthritis, suggesting a potential therapeutic application for inflammatory diseases .

Q & A

Q. Basic Research Focus

- NMR : Use - and -NMR to confirm substituent positions on the pyrazole and pyrimidine rings. The cyclopropane proton signals typically appear as distinct multiplets at δ 1.2–1.5 ppm .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect molecular ions ([M+H]) .

- X-ray crystallography : Resolve crystal structures to verify stereochemistry, especially for cyclopropane ring geometry .

How can reaction yields be improved when synthesizing the pyrazole-pyrimidine core?

Advanced Research Focus

Low yields (<50%) often arise from steric hindrance at the pyrazole C-5 position. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (20–30 min vs. 12 hrs) and improves yields by 15–20% .

- Catalytic systems : Use p-toluenesulfonic acid (PTSA) or iodine to accelerate cyclocondensation .

- Protecting groups : Temporarily protect reactive sites (e.g., methyl groups on pyrimidine) to direct regioselectivity .

How to address contradictions in reported bioactivity data across studies?

Advanced Research Focus

Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) may stem from:

- Substituent effects : Minor structural variations (e.g., ethyl vs. methyl groups) alter binding affinity. Compare analogs like 1-(4-fluorophenyl)-5-(2-methoxyphenyl)pyrazole derivatives .

- Assay conditions : Standardize protocols (e.g., pH 6.5 ammonium acetate buffer) to ensure reproducibility .

- Metabolite interference : Use LC-MS/MS to identify degradation products during bioassays .

What experimental designs are suitable for studying environmental fate and degradation pathways?

Advanced Research Focus

Adopt a tiered approach:

- Lab-scale studies : Assess hydrolysis (pH 4–9 buffers, 25–40°C) and photolysis (UV-Vis irradiation) to identify primary degradation products .

- Ecotoxicology : Use Daphnia magna or algal models to evaluate acute toxicity (EC) and bioaccumulation potential .

- Field simulations : Apply randomized block designs with split-split plots to model soil adsorption/leaching under varying climatic conditions .

How to systematically study substituent effects on physicochemical properties?

Q. Advanced Research Focus

- QSAR modeling : Correlate logP, molar refractivity, and Hammett constants with solubility or bioavailability .

- Crystallographic analysis : Compare hydrogen-bonding networks in analogs like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxopyrimidine carboxylate to predict stability .

- Thermogravimetric analysis (TGA) : Measure thermal decomposition profiles to assess suitability for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.